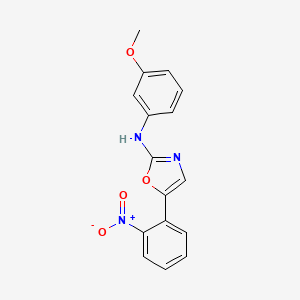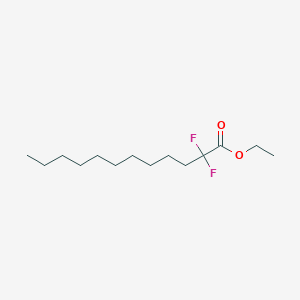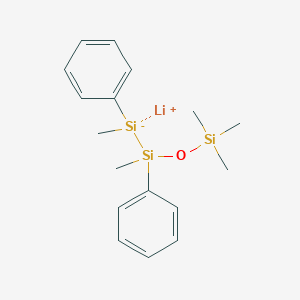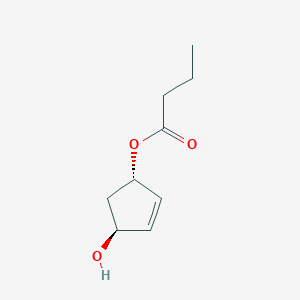![molecular formula C7H13NO3 B14225155 [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid CAS No. 778553-70-1](/img/structure/B14225155.png)
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is a compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can be achieved through several methods. One common approach involves the hydrogenation of a precursor compound, such as 5-hydroxypiperidine-2-carboxylic acid, under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and sustainable production of the compound by utilizing flow microreactors, which offer better control over reaction conditions and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid: A stereoisomer with similar chemical properties but different biological activities.
Piperidine derivatives: These compounds share the piperidine core structure and have diverse applications in pharmaceuticals and other fields.
Uniqueness
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific disciplines .
Eigenschaften
CAS-Nummer |
778553-70-1 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-[(2R,5S)-5-hydroxypiperidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1 |
InChI-Schlüssel |
XROWOJAYGIRZJN-RITPCOANSA-N |
Isomerische SMILES |
C1C[C@@H](NC[C@H]1O)CC(=O)O |
Kanonische SMILES |
C1CC(NCC1O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)


![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)

![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)


